molecular formula C21H23Cl2N3O3S B2667451 Methyl 4-((6-chlorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride CAS No. 1215455-68-7

Methyl 4-((6-chlorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride

Cat. No.: B2667451
CAS No.: 1215455-68-7
M. Wt: 468.39
InChI Key: NRWOJJZAVMGVQN-UHFFFAOYSA-N
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Description

Methyl 4-((6-chlorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with a chloro group at the 6-position, a carbamoyl linker bridging a 3-(dimethylamino)propyl chain, and a methyl ester group on the para-position of the benzoate moiety. The hydrochloride salt form enhances solubility and bioavailability, making it suitable for pharmacological studies.

Properties

IUPAC Name

methyl 4-[(6-chloro-1,3-benzothiazol-2-yl)-[3-(dimethylamino)propyl]carbamoyl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S.ClH/c1-24(2)11-4-12-25(21-23-17-10-9-16(22)13-18(17)29-21)19(26)14-5-7-15(8-6-14)20(27)28-3;/h5-10,13H,4,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWOJJZAVMGVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((6-chlorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 6-chlorobenzoic acid, under acidic conditions.

    Attachment of the Carbamoyl Group: The carbamoyl group is introduced by reacting the benzo[d]thiazole derivative with an isocyanate or a carbamoyl chloride in the presence of a base.

    Introduction of the Dimethylamino Propyl Group: The final step involves the alkylation of the carbamoyl intermediate with 3-dimethylaminopropyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature control and solvent selection, are crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, Methyl 4-((6-chlorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride is investigated for its potential anti-inflammatory and analgesic properties. It has shown promise in inhibiting enzymes like cyclooxygenase, which are involved in inflammatory pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of inflammatory diseases and pain management.

Industry

Industrially, the compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of Methyl 4-((6-chlorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride involves the inhibition of key enzymes in inflammatory pathways, such as cyclooxygenase (COX). By binding to the active site of COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Key Differences

The compound is compared below with two analogs:

Compound A : Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (CAS: 1142210-42-1)

Compound B: N-(6-Chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(methylsulfonyl)benzamide hydrochloride

Table 1: Structural Comparison
Feature Target Compound Compound A Compound B
Core heterocycle 6-Chlorobenzo[d]thiazole 1,3,4-Thiadiazole 6-Chlorobenzo[d]thiazole
Heterocycle substituent 6-Chloro 5-Phenylcarbamoyl 6-Chloro
Linking group Carbamoyl Methoxy Benzamide
Benzene substituent Methyl ester Methyl ester Methylsulfonyl
Side chain 3-(Dimethylamino)propyl None 3-(Dimethylamino)propyl
Salt form Hydrochloride Not specified Hydrochloride
Molecular weight Not provided 369.40 g/mol Not provided

Pharmacological and Physicochemical Implications

The 6-chloro substituent in the target and Compound B increases lipophilicity, likely improving membrane permeability compared to Compound A’s phenylcarbamoyl group .

Functional Groups: The methyl ester in the target compound and Compound A may act as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid for enhanced activity.

Side Chain and Salt Form: The 3-(dimethylamino)propyl chain in the target and Compound B contributes to basicity, facilitating hydrochloride salt formation for improved aqueous solubility. This feature is absent in Compound A, which may exhibit lower bioavailability .

Biological Activity

Methyl 4-((6-chlorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride, with the CAS number 1215455-68-7, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a benzoate moiety, a chlorobenzo[d]thiazole ring, and a dimethylaminopropyl side chain, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC₁₈H₂₃ClN₃O₃S
Molecular Weight468.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity

The biological activity of this compound has been explored in various studies, primarily focusing on its effects on cancer cells and its mechanism of action.

  • Inhibition of c-Myc : Research indicates that compounds similar to this compound may inhibit the dimerization of c-Myc and Max proteins, which are critical for cancer cell proliferation. This inhibition can lead to decreased transcriptional activity of c-Myc target genes involved in cell growth and survival .
  • Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest in the G0/G1 phase, leading to reduced proliferation of cancer cells. This effect is often linked to the compound's ability to disrupt protein-protein interactions essential for cell cycle progression .
  • Apoptosis Induction : The compound has also been reported to induce apoptosis in various cancer cell lines, suggesting that it may activate intrinsic apoptotic pathways through mitochondrial dysfunction or by upregulating pro-apoptotic factors .

Study on Cancer Cell Lines

A study conducted on human promyelocytic leukemia (HL60) and Burkitt’s lymphoma (Daudi) cell lines demonstrated that this compound effectively inhibited cell growth at micromolar concentrations. The IC50 values for these cell lines were determined to be around 34.8 μM, indicating significant potency against c-Myc over-expressing cells .

Comparative Analysis with Other Compounds

In comparative studies, this compound was found to be more effective than previously described analogues like 10074-G5 at inhibiting c-Myc-Max dimerization. The enhanced intracellular stability of this compound contributes to its prolonged action within cells, making it a promising candidate for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-((6-chlorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling 6-chlorobenzo[d]thiazol-2-amine with activated esters or acyl chlorides of the benzoate moiety. A three-step approach is common:

Carbamoyl Formation : React 6-chlorobenzo[d]thiazol-2-amine with 3-(dimethylamino)propyl isocyanate in dry dichloromethane under nitrogen, using triethylamine as a base.

Esterification : Couple the intermediate with methyl 4-(chlorocarbonyl)benzoate in tetrahydrofuran (THF) at 0–5°C.

Purification : Isolate the hydrochloride salt via recrystallization from ethanol/ethyl acetate (3:1) .

  • Optimization : Monitor reaction progress via TLC, and adjust stoichiometry (1.2:1 molar ratio of amine to acylating agent). Use column chromatography (silica gel, ethyl acetate:hexane gradient) for impurities .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm proton environments (e.g., dimethylamino protons at δ ~2.2 ppm, aromatic protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z ~466.0 for [M+H]⁺) .
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile:water, 70:30) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Hazards : Acute toxicity (oral, dermal, inhalation; Category 4), requiring a "Warning" label .
  • Mitigation :

  • Use fume hoods for synthesis and handling.
  • Wear nitrile gloves, lab coats, and safety goggles.
  • Store in airtight containers at 2–8°C, away from light and moisture .

Q. How can researchers evaluate the compound’s biological activity in preliminary assays?

  • In vitro Testing :

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorometric assays (IC₅₀ determination).
  • Cell Viability : Test in cancer cell lines (e.g., MCF-7) via MTT assay at 10–100 µM concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Troubleshooting :

  • Assay Variability : Standardize cell culture conditions (e.g., passage number, serum batch).
  • Compound Stability : Verify solubility in DMSO/PBS and stability via HPLC at 24-hour intervals.
  • Dose-Response Reproducibility : Use internal controls (e.g., cisplatin for cytotoxicity) .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties?

  • Structural Modifications :

  • Introduce polar groups (e.g., hydroxyl) to improve aqueous solubility.
  • Replace the methyl ester with a prodrug moiety (e.g., tert-butyl ester) for enhanced bioavailability.
    • In silico Tools : Predict logP and metabolic stability using software like Schrödinger QikProp .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodology :

Analog Synthesis : Vary substituents on the benzothiazole (e.g., 6-Cl → 6-F) and dimethylamino propyl chain (e.g., elongation to 4 carbons).

Biological Testing : Compare IC₅₀ values across analogs in kinase panels (e.g., EGFR vs. HER2).

Computational Docking : Use AutoDock Vina to model interactions with ATP-binding pockets .

Q. What experimental approaches are suitable for investigating the compound’s stability under varying pH and temperature conditions?

  • Stability Protocol :

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; quantify degradation via HPLC.
  • Thermal Stability : Heat to 40–60°C for 48 hours; monitor by ¹H NMR for ester hydrolysis .

Q. How can researchers elucidate the compound’s mechanism of action at the molecular level?

  • Advanced Techniques :

  • X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes.
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) in real-time .

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